(3E)-3-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3E)-3-({1-[(3-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule featuring an indole core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the fluorophenyl group and the indole moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({1-[(3-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where fluorobenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Methylidene Group: The methylidene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the indole moiety is oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the double bond to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives and other oxidized products.
Reduction: Alcohols and reduced alkenes.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its indole core is a common motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of the fluorophenyl group can enhance its binding affinity to biological targets, making it a promising candidate for the development of new drugs.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in organic electronics, photovoltaics, and other high-tech industries.
Mechanism of Action
The mechanism of action of (3E)-3-({1-[(3-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance these interactions through hydrophobic and van der Waals forces. The compound may also participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-({1-[(3-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- (3E)-3-({1-[(3-BROMOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- (3E)-3-({1-[(3-IODOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The uniqueness of (3E)-3-({1-[(3-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in the presence of the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity. This makes the compound particularly valuable in drug discovery and material science applications.
Properties
Molecular Formula |
C25H19FN2O |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
(3E)-3-[[1-[(3-fluorophenyl)methyl]indol-3-yl]methylidene]-1-methylindol-2-one |
InChI |
InChI=1S/C25H19FN2O/c1-27-23-11-4-3-10-21(23)22(25(27)29)14-18-16-28(24-12-5-2-9-20(18)24)15-17-7-6-8-19(26)13-17/h2-14,16H,15H2,1H3/b22-14+ |
InChI Key |
DTPDSFIPOFFVRQ-HYARGMPZSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F)C1=O |
Origin of Product |
United States |
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